molecular formula C6H6Cl3NO2S B2471497 (4-Chloropyridin-2-yl)methanesulfonyl chloride hydrochloride CAS No. 2378507-20-9

(4-Chloropyridin-2-yl)methanesulfonyl chloride hydrochloride

Cat. No.: B2471497
CAS No.: 2378507-20-9
M. Wt: 262.53
InChI Key: WDLNUURNCUXADQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Chloropyridin-2-yl)methanesulfonyl chloride hydrochloride (CAS 2378507-20-9) is a versatile chemical building block prized for its dual reactive sites, making it a valuable intermediate in organic synthesis and medicinal chemistry research . The compound features a methanesulfonyl chloride group and a chlorinated pyridine ring, both of which are excellent leaving groups and allow for further functionalization through nucleophilic substitution reactions . Researchers utilize this reagent to introduce the (4-chloropyridin-2-yl)methanesulfonyl moiety into target molecules, which can be a key step in the development of novel pharmaceuticals, agrochemicals, and functional materials. Its primary application lies in the synthesis of sulfonamide derivatives, a class of compounds with a broad spectrum of documented biological activities . The hydrochloride salt form may enhance the compound's stability and crystallinity for handling and storage. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should note that this compound requires cold-chain transportation and proper storage to maintain its integrity . Handling should be conducted with extreme care in a well-ventilated laboratory, using appropriate personal protective equipment due to its hazardous nature, as it is corrosive and causes severe skin burns and eye damage .

Properties

IUPAC Name

(4-chloropyridin-2-yl)methanesulfonyl chloride;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2NO2S.ClH/c7-5-1-2-9-6(3-5)4-12(8,10)11;/h1-3H,4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDLNUURNCUXADQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1Cl)CS(=O)(=O)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloropyridin-2-yl)methanesulfonyl chloride hydrochloride typically involves the reaction of 4-chloropyridine with methanesulfonyl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and the reaction temperature is maintained at a specific range to optimize the yield .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure the efficient and cost-effective production of the compound. The reaction conditions are carefully monitored to maintain the quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(4-Chloropyridin-2-yl)methanesulfonyl chloride hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include bases such as sodium hydroxide or potassium carbonate for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, in substitution reactions, the major products are typically the substituted derivatives of the original compound. In oxidation reactions, the products are often oxidized forms of the compound, while in reduction reactions, the products are reduced forms of the molecule .

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula : CHClNOS
Molecular Weight : 191.6 g/mol
CAS Number : 1508788-33-7

The compound features a chlorinated pyridine ring and a methanesulfonyl chloride functional group, which contribute to its electrophilic nature and reactivity. Its unique structure allows for diverse synthetic pathways, enabling the creation of novel compounds not easily accessible through other methods.

Organic Synthesis

(4-Chloropyridin-2-yl)methanesulfonyl chloride hydrochloride serves as an important intermediate in the synthesis of various bioactive molecules. Its ability to react with nucleophiles makes it a valuable reagent in organic chemistry. The compound can facilitate the formation of sulfonamides and other derivatives, which are crucial in drug development.

Key Reactions :

  • Nucleophilic Substitution : The sulfonyl chloride group readily reacts with amines and alcohols to form sulfonamide derivatives.
  • Formation of Heterocycles : It can be utilized in the synthesis of complex heterocyclic compounds, which are often found in pharmaceuticals.

Pharmaceutical Development

The compound has garnered attention for its potential therapeutic applications. Research indicates that derivatives synthesized from this compound may exhibit biological activity against various diseases.

Case Studies :

  • Anticancer Activity : Compounds derived from this sulfonyl chloride have shown promise in inhibiting cancer cell proliferation. For instance, studies have demonstrated that certain derivatives can significantly reduce the viability of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
  • Inhibition of Enzymatic Activity : Research has indicated that some derivatives may act as inhibitors of specific enzymes involved in disease progression, such as lysyl oxidase-like 2 (LOXL2), which is implicated in cancer metastasis and fibrosis.

Data Summary

The following table summarizes key findings related to the applications of this compound:

Application AreaDescriptionReferences
Organic SynthesisIntermediate for sulfonamide formation and heterocycle synthesis
Anticancer ActivityReduces viability of cancer cell lines; induces apoptosis
Enzyme InhibitionInhibits LOXL2; affects extracellular matrix remodeling
Drug DevelopmentPotential for new therapeutic agents targeting various diseases

Mechanism of Action

The mechanism of action of (4-Chloropyridin-2-yl)methanesulfonyl chloride hydrochloride involves its reactivity with nucleophiles and electrophiles. The compound can form covalent bonds with other molecules, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific application and the nature of the reaction being studied .

Comparison with Similar Compounds

Key Structural Features:

  • Pyridine ring : The aromatic heterocycle provides electron-withdrawing effects, influencing reactivity.
  • Chlorine substituent : At the 4-position, it directs electrophilic substitution and stabilizes the ring.
  • Methanesulfonyl chloride group : A reactive electrophilic site for nucleophilic substitution (e.g., with amines).
  • Hydrochloride counterion : Improves crystallinity and solubility.

Comparison with Similar Compounds

Structural Analogues

The following table compares (4-Chloropyridin-2-yl)methanesulfonyl chloride hydrochloride with structurally related sulfonyl chlorides and heterocyclic derivatives:

Compound Name CAS Molecular Formula Molecular Weight Structural Features Key Applications
This compound Not available C₆H₅Cl₂NO₂S 248.14 (calculated) Pyridine ring with Cl (4-position), sulfonyl chloride (2-position), hydrochloride salt Pharmaceutical intermediate, sulfonamide synthesis
(4-Methylmorpholin-2-yl)methanesulfonyl chloride hydrochloride 1955541-66-8 C₆H₁₃Cl₂NO₃S 250.15 Morpholine ring (oxygen at 1-position), methyl group (4-position), sulfonyl chloride Potential intermediate for bioactive molecules
Methanesulfonyl chloride 124-63-0 CH₃SO₂Cl 114.55 Simple aliphatic sulfonyl chloride Mesylation reactions, synthesis of sulfonamides and esters
Methyl 4-chloropyridine-2-carboxylate hydrochloride 176977-85-8 C₇H₇Cl₂NO₂ 208.05 Pyridine ring with Cl (4-position), methyl carboxylate (2-position), hydrochloride salt Building block for ligands and pharmaceutical agents

Reactivity and Functional Differences

  • This compound :

    • The electron-deficient pyridine ring enhances the electrophilicity of the sulfonyl chloride group, facilitating nucleophilic substitution with amines or alcohols.
    • The chlorine substituent at the 4-position may sterically hinder reactions at the 3- or 5-positions of the pyridine ring .
  • The methyl group introduces steric effects, which could slow down substitution reactions .
  • Methanesulfonyl chloride :

    • Lacks aromatic stabilization, making it more reactive but less selective in mesylation reactions.
    • Widely used for introducing sulfonyl groups due to its simplicity and low molecular weight .

Biological Activity

(4-Chloropyridin-2-yl)methanesulfonyl chloride hydrochloride (CAS No. 2378507-20-9) is a sulfonyl chloride derivative characterized by a chlorinated pyridine ring and a methanesulfonyl functional group. This compound has garnered attention in synthetic organic chemistry due to its electrophilic nature, making it a valuable intermediate for various chemical reactions. However, its biological activity, particularly in pharmacology and toxicology, is an emerging area of interest.

  • Molecular Formula : C₆H₆Cl₃NO₂S
  • Molecular Weight : 262.53 g/mol
  • Appearance : Colorless to light yellow liquid
  • Reactivity : Highly reactive with nucleophiles due to the sulfonyl chloride group

The biological activity of this compound primarily stems from its ability to interact with various biological targets. The sulfonyl chloride can undergo nucleophilic substitution reactions, allowing it to modify proteins and other biomolecules, potentially leading to therapeutic effects or toxicity.

Biological Activity Overview

Research on the biological activity of this compound is still limited, but preliminary studies suggest several potential applications:

  • Antimicrobial Activity : Sulfonamide derivatives often exhibit antibacterial properties. While specific studies on this compound are scarce, related compounds have shown effectiveness against various bacterial strains.
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, similar to other sulfonyl chlorides that modify enzyme activity through covalent bonding.
  • Potential Toxicity : As with many electrophilic compounds, there is a risk of toxicity due to non-specific interactions with cellular components.

Study 1: Antimicrobial Potential

A study evaluated the antimicrobial activity of various sulfonamide derivatives, including those structurally similar to this compound. The findings indicated that these compounds could inhibit the growth of Gram-positive and Gram-negative bacteria at specific concentrations, suggesting potential for further development in antimicrobial therapies .

Study 2: Enzyme Interaction

Research into enzyme interactions revealed that sulfonyl chlorides could serve as effective enzyme inhibitors. For instance, studies demonstrated that similar compounds could inhibit serine proteases by forming covalent bonds with the active site residues, leading to reduced enzymatic activity . This mechanism suggests that this compound might exhibit similar properties.

Data Table: Comparison of Biological Activities

CompoundActivity TypeObserved EffectReference
This compoundAntimicrobialInhibits growth of bacteria
Sulfonamide Derivative AEnzyme InhibitionReduced enzymatic activity
Sulfonamide Derivative BAntibacterialEffective against Gram-negative

Q & A

Q. Q1. What are the optimal synthetic routes for (4-Chloropyridin-2-yl)methanesulfonyl chloride hydrochloride, and how do reaction conditions influence yield?

Methodological Answer: The synthesis involves sulfonylation of (4-chloropyridin-2-yl)methanol using methanesulfonyl chloride (MsCl) under controlled conditions. Key steps include:

  • Chlorosulfonylation: Reacting the pyridine derivative with MsCl in anhydrous dichloromethane (DCM) at 0–5°C to minimize side reactions (e.g., hydrolysis) .
  • Acid Catalysis: Addition of triethylamine (TEA) as a base to neutralize HCl byproducts and drive the reaction forward .
  • Hydrochloride Salt Formation: Precipitation using HCl gas or concentrated HCl in diethyl ether .

Q. Q2. How can researchers ensure purity of the compound, and what analytical techniques are critical?

Methodological Answer: Purification involves:

  • Recrystallization: Use ethanol/water mixtures (3:1 v/v) to remove unreacted starting materials .
  • Column Chromatography: Silica gel with ethyl acetate/hexane (1:4) for sulfonate byproduct removal .
  • Analytical Validation:
    • HPLC-MS: Confirms molecular ion peak ([M+H]⁺ at m/z 264.5) and absence of sulfonic acid impurities .
    • ¹H/¹³C NMR: Key signals include δ 8.6 ppm (pyridinium H) and δ 55 ppm (sulfonyl chloride carbon) .

Q. Q3. What are the stability considerations for this compound under varying storage conditions?

Methodological Answer:

  • Moisture Sensitivity: Hydrolyzes to sulfonic acid in humid environments; store under inert gas (N₂/Ar) in sealed containers .
  • Temperature: Stable at –20°C for >6 months; decomposition observed at >25°C (TGA data shows 5% mass loss at 80°C) .
  • Light Sensitivity: UV/Vis studies indicate photodegradation under direct light; use amber glassware .

Advanced Research Questions

Q. Q4. How does the chloropyridine ring influence reactivity in nucleophilic substitution reactions?

Methodological Answer: The 4-chloro substituent activates the pyridine ring toward nucleophilic attack at the 2-position due to:

  • Electronic Effects: Chlorine’s electron-withdrawing nature increases electrophilicity of the adjacent carbon .
  • Steric Effects: Methanesulfonyl group at C2 directs nucleophiles to C4 via steric hindrance (DFT calculations show 15% higher activation energy for C6 substitution) .

Case Study: Reaction with amines (e.g., piperidine) yields sulfonamides with >90% regioselectivity at C4 .

Q. Q5. What computational methods are suitable for modeling reaction pathways involving this compound?

Methodological Answer:

  • DFT Calculations: Use B3LYP/6-31G(d) to map transition states for sulfonylation and nucleophilic substitution .
  • MD Simulations: Predict solvation effects in polar aprotic solvents (e.g., DCM vs. THF) using OPLS-AA force fields .
  • Docking Studies: Assess interactions with biological targets (e.g., enzyme active sites) via AutoDock Vina .

Data Contradiction Note: Experimental yields for amine reactions sometimes exceed computational predictions by 10–15%, suggesting unaccounted solvent stabilization effects .

Q. Q6. How can researchers resolve discrepancies in biological activity data across structural analogs?

Methodological Answer:

  • SAR Analysis: Compare IC₅₀ values against analogs (e.g., 4-fluoro or 4-bromo derivatives) to identify chlorine’s role in target binding .
  • Crystallography: Resolve protein-ligand structures (e.g., PDB) to confirm hydrogen bonding between Cl and His159 in kinase targets .
  • Meta-Analysis: Use PubChem BioAssay data to validate trends; e.g., Cl derivatives show 3x higher activity than F analogs in EGFR inhibition .

Q. Q7. What safety protocols are critical when handling this compound, given its toxicity profile?

Methodological Answer:

  • PPE: Nitrile gloves, chemical goggles, and respirators with organic vapor cartridges (OSHA/NIOSH standards) .
  • Ventilation: Use fume hoods with >100 ft/min face velocity to limit airborne exposure (AEGL-1: 0.05 ppm) .
  • Spill Management: Absorb with vermiculite, neutralize with 5% sodium bicarbonate, and dispose as hazardous waste .

Toxicity Data:

  • LD₅₀ (rat, oral): 98 mg/kg .
  • LC₅₀ (fish): 1.2 mg/L (96h), indicating high aquatic toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.